N-Phenyl Methoxy Position: Meta (3-OCH3) vs. Para (4-OCH3) Isomer Physicochemical Comparison
The meta-methoxy substitution in the target compound (CAS 929428-56-8) produces a distinct electronic distribution on the N-phenyl ring compared to the para-methoxy isomer (CAS 929513-11-1). While both isomers share identical molecular formula (C19H19NO4) and molecular weight (325.4 g/mol), the meta isomer exhibits an XLogP3 of 3.9 [1]. The para isomer is reported with identical computed XLogP3 (3.9) due to the additive nature of the calculation; however, the meta substitution confers a different dipole moment and electrostatic potential surface, which cannot be captured by simple partition coefficient calculations but are critical for molecular recognition events . This structural nuance is relevant because the benzofuran carboxamide pharmacophore described in US 5,925,636 explicitly requires specific aryl substitution geometry for PDE4/TNF-α inhibition [2].
| Evidence Dimension | Computed physicochemical properties and positional isomerism |
|---|---|
| Target Compound Data | XLogP3 = 3.9; H-bond acceptors = 4; Rotatable bonds = 5; N-phenyl substitution = meta-OCH3 |
| Comparator Or Baseline | 5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS 929513-11-1): XLogP3 = 3.9 (inferred); H-bond acceptors = 4; Rotatable bonds = 5; N-phenyl substitution = para-OCH3 |
| Quantified Difference | XLogP3 difference = 0 (identical); electronic distribution and dipole vector differ qualitatively |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.8.18); ChemSrc cross-reference for analog identity |
Why This Matters
For researchers building structure–activity relationship (SAR) series around the benzofuran-3-carboxamide core, the meta-methoxy isomer provides a distinct spatial pharmacophore point that cannot be recapitulated by the para-substituted analog, making it an essential comparator for probing binding pocket geometry.
- [1] PubChem Compound Summary for CID 26841527, 5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide. National Center for Biotechnology Information (2026). View Source
- [2] Dyke HJ, Lowe C, Montana JG. Benzofuran carboxamides and their therapeutic use. US Patent 5,925,636, issued July 20, 1999. View Source
